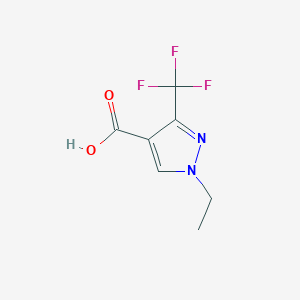

1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid

概要

説明

1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the trifluoromethyl group and the carboxylic acid functionality makes this compound particularly interesting for various chemical and biological applications.

準備方法

The synthesis of 1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrazole ring. Common starting materials include ethyl hydrazine and trifluoroacetic acid.

Cyclization: The ethyl hydrazine reacts with trifluoroacetic acid under acidic conditions to form the pyrazole ring.

Carboxylation: The resulting pyrazole intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base to introduce the carboxylic acid group.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

化学反応の分析

1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.

科学的研究の応用

Agricultural Applications

Fungicidal Properties:

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been investigated for its fungicidal properties. It is effective against various fungal pathogens, making it a candidate for developing fungicides.

Case Study: Efficacy Against Botrytis cinerea

A study demonstrated the effectiveness of this compound in controlling Botrytis cinerea, a common fungal pathogen affecting crops like paprika. In the experiment, treated plants showed significantly lower fungal infestation compared to untreated controls. The compound was applied in a diluted aqueous suspension, leading to a visual assessment of fungal attack after five days, where treated plants exhibited only a 10% infestation rate compared to 90% in untreated plants .

Pharmaceutical Applications

Potential Antiviral Activity:

Research has indicated that pyrazole derivatives, including this compound, may exhibit antiviral properties. These compounds can inhibit viral entry by targeting specific proteins associated with viral infections.

Case Study: HIV Entry Inhibition

In investigations focused on HIV entry mechanisms, pyrazole derivatives were shown to interact with the gp120 protein, potentially blocking the virus's ability to infect host cells. This suggests that compounds like this compound could be further developed as therapeutic agents in HIV treatment .

Summary of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Agriculture | Fungicide | Reduced fungal infestation in crops |

| Pharmaceuticals | Antiviral agent | Inhibition of HIV entry mechanisms |

作用機序

The mechanism by which 1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and stability.

類似化合物との比較

1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

1-Methyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

1-Ethyl-3-(difluoromethyl)-1h-pyrazole-4-carboxylic acid: Contains a difluoromethyl group instead of a trifluoromethyl group.

1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-5-carboxylic acid: The carboxylic acid group is positioned differently on the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

生物活性

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole family, which has been extensively studied for their therapeutic potential, particularly in oncology and inflammation. The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for drug development.

- Molecular Formula : C8H7F3N2O2

- Molecular Weight : 258.15 g/mol

- CAS Number : 1394690-57-3

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

-

Anticancer Activity

- Studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. For instance, compounds with a similar structure have shown significant antiproliferative effects at concentrations as low as 1.0 μM, enhancing caspase-3 activity and inducing apoptosis in cancer cells .

- Anti-inflammatory Effects

- Antimicrobial Activity

Case Study 1: Anticancer Evaluation

A study focusing on the synthesis and biological evaluation of various pyrazole derivatives found that this compound exhibited notable inhibition of microtubule assembly at concentrations around 20 μM. This suggests its potential as a microtubule-destabilizing agent, which is a crucial mechanism in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

In a comparative study of substituted pyrazoles for anti-inflammatory activity, compounds similar to this compound were shown to inhibit the production of pro-inflammatory cytokines in vitro. The results indicated a significant reduction in TNF-alpha levels, underscoring the compound's therapeutic potential for inflammatory diseases .

Data Table: Biological Activities of Pyrazole Derivatives

| Activity Type | Compound Example | Concentration (μM) | Effect |

|---|---|---|---|

| Anticancer | This compound | 20 | Inhibition of microtubule assembly |

| Other Pyrazole Derivatives | 1 | Induction of apoptosis via caspase-3 activation | |

| Anti-inflammatory | Substituted Pyrazoles | Varies | Reduction in TNF-alpha production |

| Antimicrobial | Various Pyrazoles | Varies | Activity against Gram-positive/negative bacteria |

特性

IUPAC Name |

1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-2-12-3-4(6(13)14)5(11-12)7(8,9)10/h3H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXKLEYJWXQPHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155377-11-0 | |

| Record name | 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。